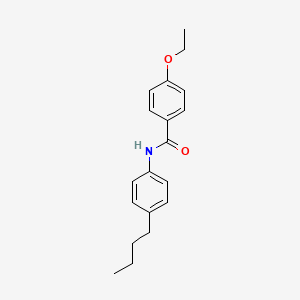![molecular formula C30H26N8O6S2 B10934760 N,N'-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,2-dicarboxamide](/img/structure/B10934760.png)
N,N'-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-BIS(4-{[(2-METHYL-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)PHTHALAMIDE is a complex organic compound characterized by its unique structure, which includes pyrimidinyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-BIS(4-{[(2-METHYL-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)PHTHALAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-{[(2-METHYL-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL derivatives, which are then reacted with phthalic anhydride under controlled conditions to form the final product. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of N1,N~2~-BIS(4-{[(2-METHYL-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)PHTHALAMIDE may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-BIS(4-{[(2-METHYL-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)PHTHALAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
N~1~,N~2~-BIS(4-{[(2-METHYL-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)PHTHALAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it valuable for biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of advanced polymers or coatings.
Mechanism of Action
The mechanism by which N1,N~2~-BIS(4-{[(2-METHYL-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)PHTHALAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(trifluoromethylsulfonyl)aniline
- N-Phenyl-bis(trifluoromethanesulfonimide)
- N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)
Uniqueness
N~1~,N~2~-BIS(4-{[(2-METHYL-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)PHTHALAMIDE stands out due to its specific combination of pyrimidinyl and sulfonyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C30H26N8O6S2 |
|---|---|
Molecular Weight |
658.7 g/mol |
IUPAC Name |
1-N,2-N-bis[4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl]benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C30H26N8O6S2/c1-19-31-17-15-27(33-19)37-45(41,42)23-11-7-21(8-12-23)35-29(39)25-5-3-4-6-26(25)30(40)36-22-9-13-24(14-10-22)46(43,44)38-28-16-18-32-20(2)34-28/h3-18H,1-2H3,(H,35,39)(H,36,40)(H,31,33,37)(H,32,34,38) |
InChI Key |
DVJOKCMHMLHYIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC(=NC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B10934682.png)
![N-cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10934688.png)
![14-methyl-16-(1-methylpyrazol-4-yl)-4-(2-nitrophenyl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10934699.png)
amino}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10934702.png)
![1-methyl-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B10934729.png)
![(2E,2'E)-N,N'-cyclohexane-1,4-diylbis[3-(4-tert-butylphenyl)prop-2-enamide]](/img/structure/B10934736.png)

![Methyl 4-({2,2,3,3-tetrafluoro-4-[4-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate](/img/structure/B10934744.png)
![Propan-2-yl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10934747.png)

![4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B10934762.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10934770.png)

![1-[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one](/img/structure/B10934793.png)
